molecular formula C5H4IN3 B3197138 4-iodo-1-methyl-1H-pyrazole-3-carbonitrile CAS No. 1003988-53-1

4-iodo-1-methyl-1H-pyrazole-3-carbonitrile

Cat. No.: B3197138
CAS No.: 1003988-53-1
M. Wt: 233.01 g/mol
InChI Key: UISLLIUBNRIIBI-UHFFFAOYSA-N
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Description

4-Iodo-1-methyl-1H-pyrazole-3-carbonitrile is a heterocyclic organic compound that features an iodine atom, a methyl group, and a nitrile group attached to a pyrazole ring

Scientific Research Applications

4-Iodo-1-methyl-1H-pyrazole-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving iodine-containing compounds.

    Chemical Synthesis: The compound is a versatile intermediate in the synthesis of various heterocyclic compounds.

Safety and Hazards

This compound is associated with certain hazards. It has been classified with the signal word “Warning” and hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye damage, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-1-methyl-1H-pyrazole-3-carbonitrile typically involves the iodination of a pyrazole precursor. One common method is the reaction of 1-methyl-1H-pyrazole-3-carbonitrile with iodine in the presence of a suitable oxidizing agent. The reaction conditions often include a solvent such as acetonitrile and a temperature range of 0-25°C to ensure optimal yield.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-1-methyl-1H-pyrazole-3-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used in the presence of a polar aprotic solvent.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 4-azido-1-methyl-1H-pyrazole-3-carbonitrile.

Mechanism of Action

The mechanism of action of 4-iodo-1-methyl-1H-pyrazole-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile
  • 4-Chloro-1-methyl-1H-pyrazole-3-carbonitrile
  • 4-Fluoro-1-methyl-1H-pyrazole-3-carbonitrile

Comparison

Compared to its bromine, chlorine, and fluorine analogs, 4-iodo-1-methyl-1H-pyrazole-3-carbonitrile is unique due to the larger atomic radius and higher polarizability of the iodine atom. This can result in different reactivity and binding properties, making it suitable for specific applications where halogen bonding and steric effects are crucial.

Properties

IUPAC Name

4-iodo-1-methylpyrazole-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4IN3/c1-9-3-4(6)5(2-7)8-9/h3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISLLIUBNRIIBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C#N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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